Potassium (2-ethoxycarbonylphenyl)trifluoroborate Potassium (2-ethoxycarbonylphenyl)trifluoroborate
Brand Name: Vulcanchem
CAS No.: 850623-73-3
VCID: VC3040091
InChI: InChI=1S/C9H9BF3O2.K/c1-2-15-9(14)7-5-3-4-6-8(7)10(11,12)13;/h3-6H,2H2,1H3;/q-1;+1
SMILES: [B-](C1=CC=CC=C1C(=O)OCC)(F)(F)F.[K+]
Molecular Formula: C9H9BF3KO2
Molecular Weight: 256.07 g/mol

Potassium (2-ethoxycarbonylphenyl)trifluoroborate

CAS No.: 850623-73-3

Cat. No.: VC3040091

Molecular Formula: C9H9BF3KO2

Molecular Weight: 256.07 g/mol

* For research use only. Not for human or veterinary use.

Potassium (2-ethoxycarbonylphenyl)trifluoroborate - 850623-73-3

Specification

CAS No. 850623-73-3
Molecular Formula C9H9BF3KO2
Molecular Weight 256.07 g/mol
IUPAC Name potassium;(2-ethoxycarbonylphenyl)-trifluoroboranuide
Standard InChI InChI=1S/C9H9BF3O2.K/c1-2-15-9(14)7-5-3-4-6-8(7)10(11,12)13;/h3-6H,2H2,1H3;/q-1;+1
Standard InChI Key QLOAFTFAMADHBM-UHFFFAOYSA-N
SMILES [B-](C1=CC=CC=C1C(=O)OCC)(F)(F)F.[K+]
Canonical SMILES [B-](C1=CC=CC=C1C(=O)OCC)(F)(F)F.[K+]

Introduction

Structural Characteristics and Properties

Molecular Structure

Potassium (2-ethoxycarbonylphenyl)trifluoroborate features a phenyl ring substituted at the ortho position with an ethoxycarbonyl (ethyl ester) group. The trifluoroborate moiety (-BF₃) is directly attached to the phenyl ring, forming a stable anionic species counter-balanced by the potassium cation. This structural arrangement confers unique electronic properties that influence its reactivity in various chemical transformations .

The compound can be represented in several notation systems:

  • InChI: InChI=1S/C9H9BF3O2.K/c1-2-15-9(14)7-5-3-4-6-8(7)10(11,12)13;/h3-6H,2H2,1H3;/q-1;+1

  • InChI Key: QLOAFTFAMADHBM-UHFFFAOYSA-N

  • SMILES: [K+].O=C(OCC)C=1C=CC=C[C-]1B+3([F-])[F-]

Synthetic Applications

Cross-Coupling Reactions

Potassium (2-ethoxycarbonylphenyl)trifluoroborate serves as a valuable nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This synthetic utility stems from the compound's ability to transfer its aryl group to various electrophilic partners under appropriate reaction conditions. The trifluoroborate functionality acts as a masked boronic acid, slowly releasing the active coupling species in situ, which often results in improved reaction outcomes compared to using boronic acids directly .

The compound's structure, featuring an ortho-positioned ethoxycarbonyl group, introduces interesting electronic and steric effects that can influence the course of cross-coupling reactions. This substitution pattern can be particularly valuable when constructing complex molecular architectures where precise control over the coupling position is required .

Advantages Over Alternative Reagents

Potassium organotrifluoroborates, including potassium (2-ethoxycarbonylphenyl)trifluoroborate, offer several advantages over other organoboron reagents:

  • Enhanced stability: These compounds typically exhibit extended shelf life and are bench-stable, allowing convenient handling without special precautions .

  • Accessibility: They can be prepared on a multigram scale through relatively straightforward synthetic routes .

  • Precise reactivity: The slow release of the active boronic acid species in solution often provides improved selectivity and yield in cross-coupling reactions.

  • Functional group tolerance: The trifluoroborate moiety is compatible with various functional groups, enabling transformations in complex molecular settings.

These properties collectively contribute to the growing importance of potassium (2-ethoxycarbonylphenyl)trifluoroborate in modern synthetic organic chemistry.

QuantityPrice (€)
100 mg30.00
250 mg27.00
1 g40.00
5 g98.00

Table 1: Pricing for potassium (2-ethoxycarbonylphenyl)trifluoroborate (Ref: IN-DA004YEH)

From another supplier (Ref: 54-PC1768), the pricing structure is as follows:

QuantityPrice (€)
1 g32.00
5 g67.00
25 g268.00

Table 2: Alternative pricing for potassium (2-ethoxycarbonylphenyl)trifluoroborate

This pricing information suggests that the compound is manufactured at a scale sufficient to support research applications and potentially small-scale synthetic operations. The availability in larger quantities (25 g) indicates its utility in preparative organic synthesis beyond just analytical or research-scale applications.

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